N-(2-Acetyl-6-fluoropyridin-4-YL)acetamide
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Overview
Description
N-(2-Acetyl-6-fluoropyridin-4-YL)acetamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an acetyl group and a fluorine atom attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Acetyl-6-fluoropyridin-4-YL)acetamide typically involves the acetylation of 6-fluoropyridine-2-amine. One common method is as follows:
Starting Material: 6-fluoropyridine-2-amine.
Reagent: Acetic anhydride.
Catalyst: A base such as pyridine or triethylamine.
Reaction Conditions: The reaction is carried out under reflux conditions, typically at a temperature of around 80-100°C for several hours.
Product Isolation: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and improved yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Acetyl-6-fluoropyridin-4-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium amide (NaNH2) or thiourea under basic conditions.
Major Products
Oxidation: Formation of N-(2-carboxy-6-fluoropyridin-4-YL)acetamide.
Reduction: Formation of N-(2-acetyl-6-aminopyridin-4-YL)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Acetyl-6-fluoropyridin-4-YL)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Mechanism of Action
The mechanism of action of N-(2-Acetyl-6-fluoropyridin-4-YL)acetamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The acetyl and fluorine groups play a crucial role in enhancing its binding affinity and specificity to the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(2-Acetyl-6-chloropyridin-4-YL)acetamide: Similar structure but with a chlorine atom instead of fluorine.
N-(2-Acetyl-6-bromopyridin-4-YL)acetamide: Similar structure but with a bromine atom instead of fluorine.
N-(2-Acetyl-6-methylpyridin-4-YL)acetamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
N-(2-Acetyl-6-fluoropyridin-4-YL)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C9H9FN2O2 |
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Molecular Weight |
196.18 g/mol |
IUPAC Name |
N-(2-acetyl-6-fluoropyridin-4-yl)acetamide |
InChI |
InChI=1S/C9H9FN2O2/c1-5(13)8-3-7(11-6(2)14)4-9(10)12-8/h3-4H,1-2H3,(H,11,12,14) |
InChI Key |
GCHQFYBTBIFPAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)NC(=O)C)F |
Origin of Product |
United States |
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